

Spectroscopic Characterization of Trimethyl(propoxy)silane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethyl(propoxy)silane

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Introduction

Trimethyl(propoxy)silane ($\text{CH}_3)_3\text{SiOCH}_2\text{CH}_2\text{CH}_3$ is an organosilicon compound of interest in various chemical applications, including as a silylating agent and in the synthesis of silicon-containing materials. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Trimethyl(propoxy)silane**. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory practices.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Trimethyl(propoxy)silane**. It is important to note that while efforts have been made to obtain direct spectral data for **Trimethyl(propoxy)silane**, some of the presented data is based on closely related structural analogs due to the limited availability of specific experimental values in publicly accessible databases. Such instances are clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Trimethyl(propoxy)silane** by providing information about the chemical environment of the ^1H , ^{13}C , and ^{29}Si nuclei.

^1H NMR Data

The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Si-(CH ₃) ₃	~ 0.1	Singlet	N/A
O-CH ₂ -	~ 3.5	Triplet	~ 6.7
-CH ₂ -	~ 1.6	Sextet	~ 7.0
-CH ₃	~ 0.9	Triplet	~ 7.4

Note: The chemical shifts are typical values for trimethylalkoxysilanes and may vary slightly depending on the solvent and experimental conditions.

^{13}C NMR Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Assignment	Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~ -2.0
O-CH ₂ -	~ 65.0
-CH ₂ -	~ 26.0
-CH ₃	~ 10.0

Note: The chemical shifts are typical values for trimethylalkoxysilanes and may vary slightly depending on the solvent and experimental conditions.

²⁹Si NMR Data

The ²⁹Si NMR spectrum is characteristic of the silicon environment. For trimethylalkoxysilanes, the silicon atom is in a single, well-defined environment.

Assignment	Chemical Shift (δ , ppm)
(CH ₃) ₃ Si-O	+10 to +20

Note: This is a general range for trimethylalkoxysilanes. The specific chemical shift for Trimethyl(propoxy)silane may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2960-2850	C-H stretch (alkane)	Strong
1250	Si-CH ₃ symmetric deformation	Strong
1100-1000	Si-O-C stretch	Strong
840	Si-C stretch	Strong
755	Si-C stretch	Strong

Note: This is a representative list of the major absorption bands expected for Trimethyl(propoxy)silane based on the analysis of similar organosilicon compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
132	Moderate	$[M]^+$ (Molecular Ion)
117	High	$[M - CH_3]^+$
103	Moderate	$[M - C_2H_5]^+$
75	High	$[(CH_3)_2SiOH]^+$
73	Very High	$[(CH_3)_3Si]^+$

Note: The fragmentation pattern and relative intensities are predicted based on common fragmentation pathways for silyl ethers and may vary with instrumentation and ionization methods.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Trimethyl(propoxy)silane** are provided below.

NMR Spectroscopy

1H , ^{13}C , and ^{29}Si NMR

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Trimethyl(propoxy)silane** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.
- Instrumentation and Parameters:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Nuclei: ^1H , ^{13}C , ^{29}Si .
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm for ^1H and ^{13}C .
 - Temperature: Room temperature (typically 298 K).
 - ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-5 seconds.
 - ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 128-1024 (or more, depending on concentration).
 - Relaxation delay: 2-5 seconds.
 - ^{29}Si NMR Parameters:
 - Pulse sequence: Inverse-gated proton-decoupled single-pulse experiment to suppress the negative Nuclear Overhauser Effect (NOE).
 - Number of scans: 1024 or higher due to the low natural abundance and sensitivity of ^{29}Si .
 - Relaxation delay: 10-30 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a single drop of **Trimethyl(propoxy)silane** directly onto the center of the ATR crystal.
 - Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Instrumentation and Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

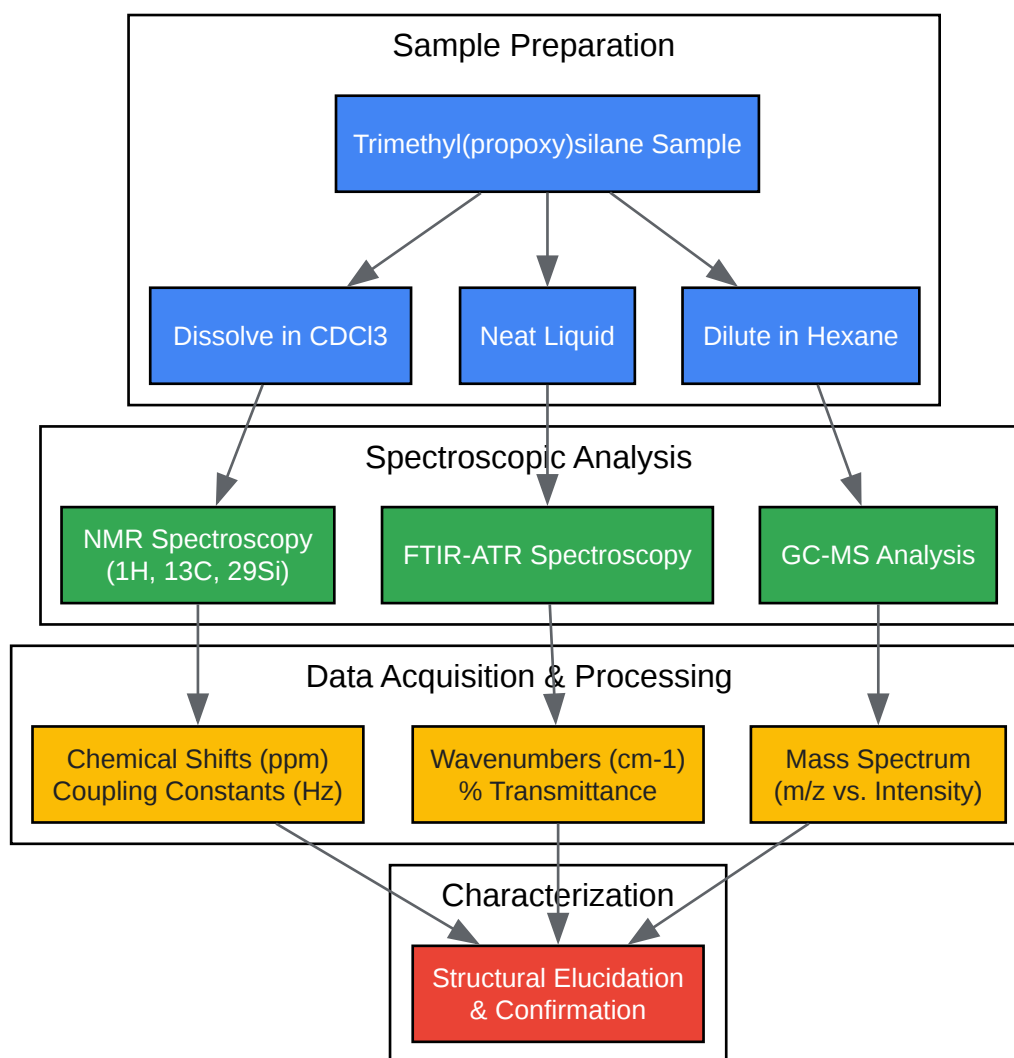
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **Trimethyl(propoxy)silane** (e.g., 1-10 ppm) in a volatile, high-purity solvent such as hexane or dichloromethane.
- Instrumentation and Parameters (GC-MS):
 - System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

- Injection: 1 μ L of the prepared solution via split or splitless injection.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 40-50 °C, hold for 1-2 minutes.
 - Ramp: 10-20 °C/min to a final temperature of 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-300.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **Trimethyl(propoxy)silane**.



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Spectroscopic characterization workflow.

- To cite this document: BenchChem. [Spectroscopic Characterization of Trimethyl(propoxy)silane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161712#spectroscopic-characterization-of-trimethyl-propoxy-silane>]

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